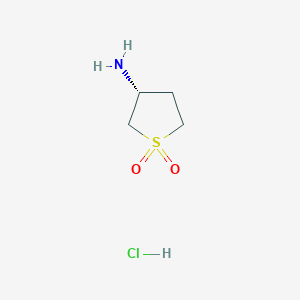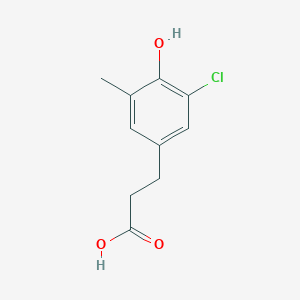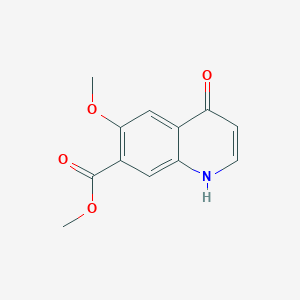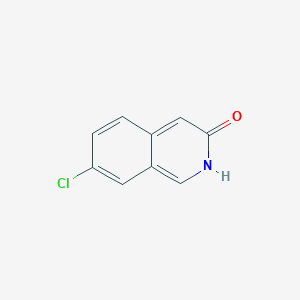
7-氯异喹啉-3(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloroisoquinolin-3(2H)-one is a synthetic compound that has a wide variety of applications in the scientific and medical fields. It is a member of the isoquinoline family of compounds, which are known for their ability to interact with various biological systems. This compound is particularly useful due to its ability to interact with a variety of cellular pathways and its relatively low toxicity when compared to other compounds.
科学研究应用
抗癌药物
与7-氯异喹啉-3(2H)-酮相关的7-氮杂吲哚喹啉已被合成为有效的细胞毒性抗癌药物,能抑制拓扑异构酶I(Top1)。这些化合物在人类癌细胞培养中表现出高Top1抑制活性和强大的细胞毒性,同时在癌细胞中产生的DNA损伤明显多于正常细胞。将硝基团修饰为氯和氟取代基已导致在动物模型中减少了化合物的致死性,显示出在肿瘤学中作为治疗剂的潜力(Elsayed et al., 2017)。
抗疟疾和抗病毒活性
已对7-氯-4-氨基喹啉衍生物进行研究,探讨其作为抗疟疾和抗病毒药物的潜力。该类化合物中的一些化合物已显示出对恶性疟原虫株和各种病毒(包括甲型流感病毒(IAV)和严重急性呼吸综合症冠状病毒2(SARS-CoV-2))的显著效果。这种双重抗疟疾和抗病毒活性表明了在预防或治疗由这些病原体引起的疾病方面的重要潜力(Mizuta et al., 2023)。
合成和生物活性
已通过超声辐照使用点击化学合成7-氯喹啉衍生物的方法进行了探索,导致具有抗微生物、抗疟疾和抗癌活性的化合物。这种方法为开发具有显著药理特性的新杂环化合物提供了有效途径,展示了7-氯喹啉作为药物开发支架的多功能性(Aboelnaga & El-Sayed, 2018)。
光物理和电化学研究
已合成并研究了7-氯异喹啉-3(2H)-酮的新衍生物,以了解其光物理和电化学性质。这些研究有助于理解氯喹啉衍生物的光学和电子行为,这对于它们在材料科学和作为分子探针中的潜在应用至关重要(Kamble et al., 2017)。
安全和危害
属性
IUPAC Name |
7-chloro-2H-isoquinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZBWHWNUSKTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CNC(=O)C=C21)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroisoquinolin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

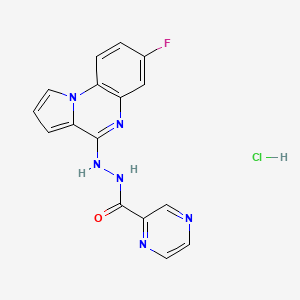
![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530505.png)
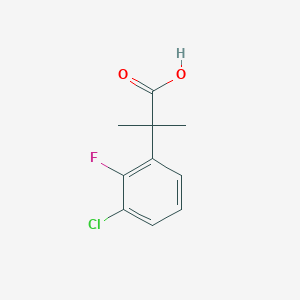
![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate hydrochloride](/img/structure/B1530508.png)


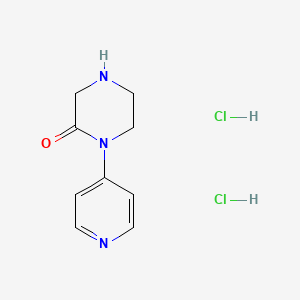

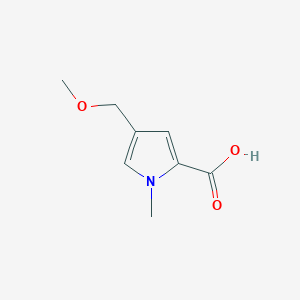
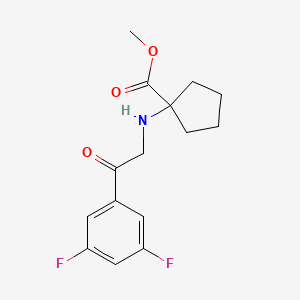
![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)
